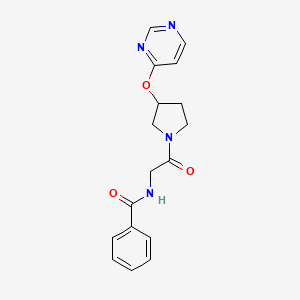

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an amide group (CONH2) and an ether group (R-O-R’).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyrrolidine rings, the introduction of the ether and amide groups, and the linking of these components together. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and pyrrolidine rings, as well as the amide and ether groups, would all contribute to the overall structure. The compound’s structure could potentially be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyrimidine and pyrrolidine rings might undergo reactions such as substitution or addition, while the amide and ether groups could potentially be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide and ether groups might increase its solubility in polar solvents .Scientific Research Applications

Antiviral Research

This compound exhibits potential as an antiviral agent . Its structure allows for interaction with viral proteins, possibly inhibiting their function or replication. For instance, derivatives of this compound could be designed to target specific viral enzymes or structural proteins, providing a pathway for the development of new antiviral drugs .

Cancer Therapeutics

The pyrimidin-4-yloxy moiety within the compound’s structure suggests it could act as a protein kinase inhibitor . Protein kinases are often overexpressed in cancer cells, and their inhibition can lead to apoptosis (cell death) of these cells. Therefore, this compound could be a candidate for cancer treatment research, particularly in the development of targeted therapies .

Agricultural Applications

In agriculture, compounds like N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide could be explored for their growth-regulating properties . They may influence plant hormone pathways or protect crops from viral diseases, contributing to enhanced crop yield and health .

Biotechnology

In biotechnological applications, such as the development of biosensors or biomarkers , this compound could be used due to its ability to bind selectively to certain biological targets. This specificity could be harnessed to detect or measure biological processes or the presence of various substances .

Environmental Science

Environmental science could benefit from the compound’s potential use in bioremediation processes. Its chemical structure might interact with environmental pollutants, aiding in their breakdown or removal from ecosystems .

Materials Science

The compound’s molecular framework could be valuable in materials science for creating novel polymers or coatings with specific properties, such as increased durability or resistance to environmental stressors .

Antimicrobial Research

Research into antimicrobial agents could also be a significant application. The compound’s ability to interfere with bacterial or fungal cell processes could lead to the development of new antimicrobial drugs, addressing the growing concern of antibiotic resistance .

Neurological Disorders

Lastly, the compound’s potential to cross the blood-brain barrier due to its structural characteristics could make it a candidate for research into treatments for neurological disorders . It could be modified to target neural pathways or receptors involved in diseases like Alzheimer’s or Parkinson’s .

Mechanism of Action

Target of Action

Similar compounds have been shown to target various receptors and enzymes, contributing to their biological activity .

Mode of Action

It’s structurally similar compounds have shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have shown various effects at the molecular and cellular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-16(10-19-17(23)13-4-2-1-3-5-13)21-9-7-14(11-21)24-15-6-8-18-12-20-15/h1-6,8,12,14H,7,9-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYXBEMFMFBBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B2963229.png)

![Ethyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2963230.png)

![Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2963232.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2963238.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963242.png)

![N,N,4-trimethyl-2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2963244.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2963246.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2963250.png)